Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The substituents include an ethyl group at the N1 position, a propyl group at C3, and a bromine atom at C4, with an ethyl ester moiety at C5. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in diverse chemical reactions. The propyl and ethyl substituents contribute to lipophilicity, which may influence solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-bromo-2-ethyl-5-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-4-7-8-9(12)10(11(15)16-6-3)14(5-2)13-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHDTDFVAAEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1Br)C(=O)OCC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and subsequent alkylation to introduce the ethyl and propyl groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Materials Science: It is investigated for its role in creating new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ in ring systems, substituent positions, and functional groups, leading to variations in physicochemical properties and reactivity. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrazole and Pyrrole Derivatives
Key Observations:
This affects electronic properties and reactivity .
Bromine Effects: The target compound’s single bromine at C4 contrasts with the doubly brominated analogue in .
Substituent Influence : The propyl group in the target compound increases lipophilicity compared to methyl substituents, which may impact solubility and membrane permeability in biological systems.
Physicochemical Properties
- Hydrogen Bonding : The ester group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing and solubility. This contrasts with hydroxyl-containing compounds (e.g., catechins in ), which form stronger hydrogen-bonding networks .
Biological Activity
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes a bromine atom at position 4, an ethyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5. This compound is notable for its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C11H17BrN2O2
- Molecular Weight : 289.17 g/mol
- CAS Number : 1020722-48-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Specifically, it may inhibit enzymes involved in microbial growth and exhibit potential anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that compounds within the pyrazole family can demonstrate significant antimicrobial activity. This compound has been shown to inhibit specific enzymes that play critical roles in microbial metabolism. This suggests its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For example, derivatives of pyrazoles have been tested against various cancer cell lines such as MCF7, HepG2, and A549. These studies report IC50 values indicating the concentration required to inhibit cell growth by 50%.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| Compound X (similar structure) | MCF7 | 3.79 | |
| Compound Y (related derivative) | HepG2 | 0.95 |
Case Studies
In a notable study conducted by Wei et al., ethyl pyrazole derivatives were evaluated for their anticancer efficacy against multiple cell lines. The study reported that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications can enhance biological activity .
Another research highlighted the synthesis and evaluation of various pyrazole derivatives which displayed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. This emphasizes the potential of this compound as a scaffold for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
